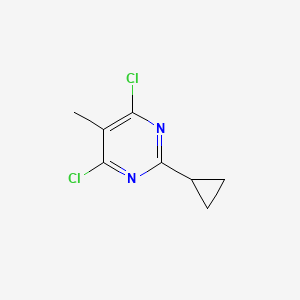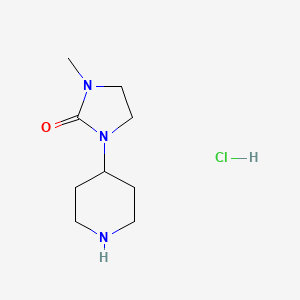![molecular formula C10H15N3O B1423428 [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 1251256-16-2](/img/structure/B1423428.png)
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Descripción general
Descripción
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves the reaction of 6-methylpyridazine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Its unique structure allows it to interact with specific biological targets.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridazine: A six-membered nitrogen-containing heterocycle with various pharmacological activities.
Uniqueness: What sets [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol apart from similar compounds is its unique combination of the pyrrolidine and pyridazine rings. This structural feature allows it to exhibit distinct biological and chemical properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
[1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTNZEWVCVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)
![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)
![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)
![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)
![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)


![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)


